REACTION_CXSMILES
|
C[N:2]1[CH:8]2[CH2:9][CH2:10][CH:3]1[CH2:4][N:5]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][CH2:7]2.CCOC(/N=N/C(OCC)=O)=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[NH3:2].[C:14]([O:13][C:11]([N:5]1[CH2:6][CH2:7][CH:8]2[NH:2][CH:3]([CH2:10][CH2:9]2)[CH2:4]1)=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:2.3|
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
CN1C2CN(CCC1CC2)C(=O)OC(C)(C)C
|
Name
|
Diethylazodicarboxylate
|
Quantity
|
12.3 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)/N=N/C(=O)OCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with ethyl acetate (50 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2CCC(CC1)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |